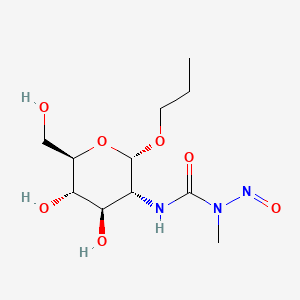
alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is a chemical compound with the molecular formula C11H21N3O7. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a propyl group and a nitrosoureido moiety.
Preparation Methods
The synthesis of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Introduction of Propyl Group: A propyl group is introduced to the glucopyranoside backbone through a substitution reaction.
Formation of Nitrosoureido Moiety: The nitrosoureido group is introduced through a series of reactions involving nitrosation and urea derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosoureido group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the propyl group or the nitrosoureido moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role as an antibiotic and its effects on pancreatic islet cells.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group acts as a nitric oxide donor, which can lead to DNA alkylation and strand breaks. This compound is known to cause DNA damage in pancreatic islet cells, making it a valuable tool in diabetes research .
Comparison with Similar Compounds
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can be compared with similar compounds such as:
Streptozotocin: Another nitrosoureido compound with similar diabetogenic properties.
Alloxan: A compound that also induces diabetes in experimental models but has a different mechanism of action.
N-Nitrosomethylurea: Shares the nitrosoureido group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific glucopyranoside backbone and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
59465-75-7 |
|---|---|
Molecular Formula |
C11H21N3O7 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10+/m1/s1 |
InChI Key |
QPDOWPQMZIHMOJ-IGORNWKESA-N |
Isomeric SMILES |
CCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


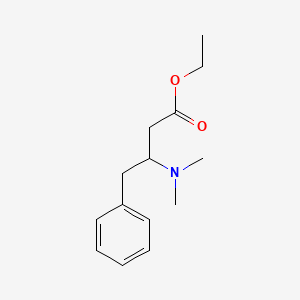
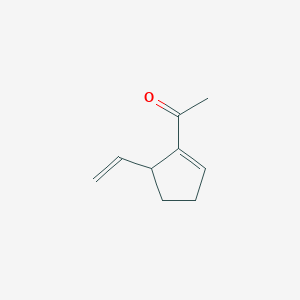
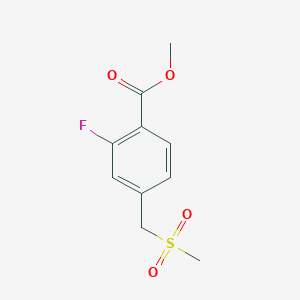
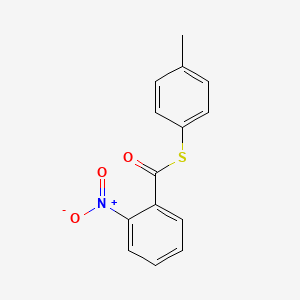
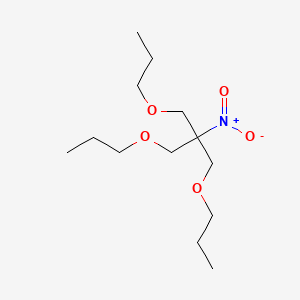
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
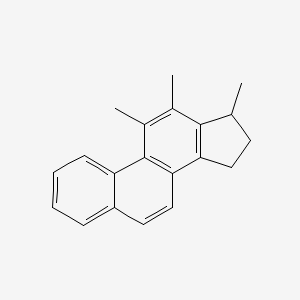

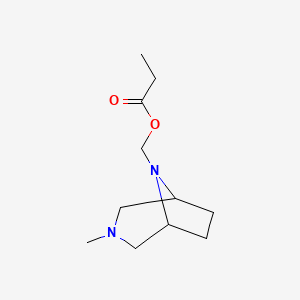
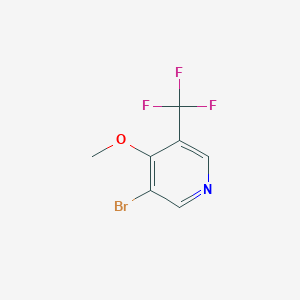
![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
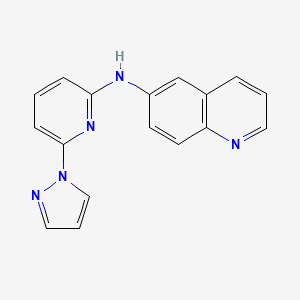
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
